2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Substitution Reactions:
Cyclization: The final step often involves cyclization to form the dihydroquinazolinone structure.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with biochemical pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro structure.
2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Different substitution pattern on the quinazolinone ring.
Uniqueness
The unique combination of the 4-chlorophenyl and 2,4-dimethylphenoxypropyl groups in 2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23ClN2O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-8-13-23(18(2)16-17)30-15-5-14-28-24(19-9-11-20(26)12-10-19)27-22-7-4-3-6-21(22)25(28)29/h3-4,6-13,16H,5,14-15H2,1-2H3 |
InChI Key |
WUUQGXWFLLCSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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